Potassium 4-cyclobutylphenyltrifluoroborate
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Overview
Description
Potassium 4-cyclobutylphenyltrifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and reactivity. Organotrifluoroborates, in general, are known for their utility in various chemical transformations, particularly in cross-coupling reactions. This compound is a crystalline solid that is stable under ambient conditions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium 4-cyclobutylphenyltrifluoroborate typically involves the reaction of 4-cyclobutylphenylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction proceeds through the formation of a boronate intermediate, which is then converted to the trifluoroborate salt. The general reaction conditions include:
Solvent: Typically, polar solvents such as methanol or ethanol are used.
Temperature: The reaction is usually carried out at room temperature.
Reaction Time: The reaction time can vary but is generally completed within a few hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch reactors or continuous flow reactors are used.
Purification: The product is purified through recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Potassium 4-cyclobutylphenyltrifluoroborate undergoes various types of reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.
Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.
Temperature: Reactions are typically carried out at elevated temperatures (50-100°C).
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In cross-coupling reactions, the primary product is the coupled organic molecule with a new carbon-carbon bond.
Scientific Research Applications
Potassium 4-cyclobutylphenyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and materials science research.
Mechanism of Action
The mechanism by which potassium 4-cyclobutylphenyltrifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:
Palladium Catalysts: The interaction with palladium catalysts facilitates the transmetalation step.
Boron-Carbon Bond Formation: The formation of boron-carbon bonds is a key step in the reaction mechanism.
Comparison with Similar Compounds
Potassium 4-cyclobutylphenyltrifluoroborate can be compared with other similar organotrifluoroborate compounds, such as:
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
- Potassium phenyltrifluoroborate
Uniqueness:
- Stability: this compound is known for its exceptional stability under ambient conditions.
- Reactivity: It offers unique reactivity patterns that are advantageous in specific synthetic applications.
- Versatility: The compound’s versatility in various chemical reactions makes it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
potassium;(4-cyclobutylphenyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF3.K/c12-11(13,14)10-6-4-9(5-7-10)8-2-1-3-8;/h4-8H,1-3H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZHHVXIGXQGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2CCC2)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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